molecular formula C10H17NO3S B6792957 2-cyclopropyl-N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]acetamide

2-cyclopropyl-N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]acetamide

Cat. No.: B6792957
M. Wt: 231.31 g/mol
InChI Key: DJNSKPHJVVAZEG-CBAPKCEASA-N
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Description

2-cyclopropyl-N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]acetamide is an organic compound of significant interest in various fields such as medicinal chemistry and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclopropyl Group Introduction: : This step typically involves cyclopropanation reactions using methods such as Simmons-Smith reaction or the use of diazo compounds in the presence of catalysts.

  • Dioxothiolan Ring Formation: : The thiolan ring can be synthesized through nucleophilic substitution reactions involving thiol compounds and halides, followed by oxidation to introduce the dioxo groups.

  • Acetamide Formation: : This can be achieved by reacting acetic acid derivatives with amine groups under dehydrating conditions.

Industrial Production Methods

For industrial-scale production, continuous flow chemistry might be employed to increase efficiency and yield. The process would typically involve careful control of temperature, pressure, and catalysts to ensure high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiolan ring, resulting in various sulfoxide and sulfone derivatives.

  • Reduction: : Reduction can lead to the formation of more saturated derivatives, potentially altering the compound's reactivity and biological properties.

  • Substitution: : The acetamide group can participate in nucleophilic substitution reactions, introducing new functional groups to the molecule.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

  • Reduction: : Reagents such as lithium aluminium hydride (LAH) or catalytic hydrogenation.

  • Substitution: : Nucleophiles like amines, alcohols, or thiols in the presence of base catalysts.

Major Products Formed

The reactions can yield a variety of derivatives:

  • Sulfoxides and Sulfones: from oxidation.

  • Saturated Thiolan Derivatives: from reduction.

  • Substituted Amides: from nucleophilic substitution.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis due to its reactive functional groups and stable structure.

Biology

It is studied for its potential as a precursor to bioactive molecules, particularly in drug design and development.

Medicine

Research explores its applications in developing new therapeutics, particularly in targeting metabolic and enzymatic pathways.

Industry

It serves as a chemical intermediate in the production of various specialty chemicals and pharmaceuticals.

Mechanism of Action

The biological activity of 2-cyclopropyl-N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]acetamide is linked to its ability to interact with specific molecular targets. The cyclopropyl and dioxothiolan groups can facilitate binding to enzymes or receptors, altering their function and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-N-[(2S,3S)-2-hydroxy-1,1-dioxothiolan-3-yl]acetamide: : Differs by having a hydroxy group instead of a methyl group.

  • 2-cyclopropyl-N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]propanamide: : Has a propanamide group instead of an acetamide.

Uniqueness

2-cyclopropyl-N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]acetamide stands out due to the specific combination of its cyclopropyl and dioxothiolan groups, providing unique reactivity and biological interactions not observed in other compounds.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various fields, from organic synthesis to drug development. This compound’s potential continues to be explored, promising new discoveries and advancements.

Properties

IUPAC Name

2-cyclopropyl-N-[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-7-9(4-5-15(7,13)14)11-10(12)6-8-2-3-8/h7-9H,2-6H2,1H3,(H,11,12)/t7-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNSKPHJVVAZEG-CBAPKCEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCS1(=O)=O)NC(=O)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCS1(=O)=O)NC(=O)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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